Methyl 3-(1H-pyrrol-2-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 3-(1H-pyrrol-2-yl)propanoate often involves multi-step chemical processes. For example, 3-(Pyrrole-2′-carboxamido)propanoic acid, a related compound, was synthesized from the reaction of β-alanine methyl ester with 2-trichloroacetylpyrrole followed by saponification and acidation with an 85.4% yield. The synthesis processes are crucial for the preparation of these compounds for further studies (Zeng, 2005).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray diffraction methods. For instance, the crystal structure of 3-(pyrrole-2?-carboxamido)propanoic acid was determined, revealing important details about its molecular geometry and the arrangement of atoms within the crystal lattice (Zeng, 2005).
Scientific Research Applications
Formation of Various Chemical Compounds : It is used to form acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and heterocyclic compounds (Sokolov & Aksinenko, 2010).
Synthesis of Benzodipyrrinone Analogs : This compound is involved in synthesizing benzodipyrrinone analogs of xanthobilirubic acid, which have potential research applications (Boiadjiev & Lightner, 2003).
Synthesizing Pyrrolidin-2-one Derivatives : It's useful in synthesizing various pyrrolidin-2-one derivatives, where cyclization is a key step in the synthesis process (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008).
Synthesis of Pyrrolo[1,2-a]indoles : It is utilized in the synthesis of pyrrolo[1,2-a]indoles, a class of organic compounds with potential research interest (Kazembe & Taylor, 1980).
Development of Hybrid Anticonvulsants : New hybrid molecules derived from compounds related to Methyl 3-(1H-pyrrol-2-yl)propanoate show promise as anticonvulsants and have displayed antinociceptive activity in mice (Kamiński et al., 2016).
Antimicrobial and Anticancer Properties : It has demonstrated potential antimicrobial and anticancer properties (Özdemir et al., 2017).
DNA Interaction : A derivative of Methyl 3-(1H-pyrrol-2-yl)propanoate interacts with DNA through electrostatic binding, indicating potential applications in molecular biology and genetics (Yao et al., 2013).
Synthesis of Antagonists : It is used in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXXEGSGUIRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562819 | |
Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-pyrrol-2-yl)propanoate | |
CAS RN |
69917-80-2 | |
Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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